![molecular formula C20H26N2O3 B14472183 4-[1-(Cyclohex-1-en-1-yl)-4-nitro-3-phenylbut-1-en-1-yl]morpholine CAS No. 66312-70-7](/img/structure/B14472183.png)
4-[1-(Cyclohex-1-en-1-yl)-4-nitro-3-phenylbut-1-en-1-yl]morpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[1-(Cyclohex-1-en-1-yl)-4-nitro-3-phenylbut-1-en-1-yl]morpholine is a complex organic compound that belongs to the class of morpholine derivatives This compound is characterized by the presence of a morpholine ring attached to a cyclohexene ring, a nitro group, and a phenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[1-(Cyclohex-1-en-1-yl)-4-nitro-3-phenylbut-1-en-1-yl]morpholine typically involves multi-step organic reactions. One common method includes the reaction of cyclohexene with morpholine under specific conditions to form the cyclohexenyl-morpholine intermediate. This intermediate is then subjected to further reactions involving nitro and phenyl groups to achieve the final compound. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure the desired product yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize production costs. This includes the use of continuous flow reactors, automated systems for precise control of reaction parameters, and advanced purification techniques to obtain high-purity products.
Analyse Des Réactions Chimiques
Types of Reactions
4-[1-(Cyclohex-1-en-1-yl)-4-nitro-3-phenylbut-1-en-1-yl]morpholine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the morpholine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may yield amines, and substitution may yield various substituted morpholine derivatives.
Applications De Recherche Scientifique
4-[1-(Cyclohex-1-en-1-yl)-4-nitro-3-phenylbut-1-en-1-yl]morpholine has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-[1-(Cyclohex-1-en-1-yl)-4-nitro-3-phenylbut-1-en-1-yl]morpholine involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The morpholine ring may also play a role in modulating the compound’s activity by influencing its binding to target proteins or enzymes.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(Cyclohex-1-en-1-yl)morpholine: A simpler analog without the nitro and phenyl groups.
4-(1-Cyclohexenyl)morpholine: Another analog with slight structural variations.
N-Morpholino-1-cyclohexene: A related compound with similar core structure.
Uniqueness
4-[1-(Cyclohex-1-en-1-yl)-4-nitro-3-phenylbut-1-en-1-yl]morpholine is unique due to the presence of both nitro and phenyl groups, which confer distinct chemical and biological properties
Propriétés
Numéro CAS |
66312-70-7 |
|---|---|
Formule moléculaire |
C20H26N2O3 |
Poids moléculaire |
342.4 g/mol |
Nom IUPAC |
4-[1-(cyclohexen-1-yl)-4-nitro-3-phenylbut-1-enyl]morpholine |
InChI |
InChI=1S/C20H26N2O3/c23-22(24)16-19(17-7-3-1-4-8-17)15-20(18-9-5-2-6-10-18)21-11-13-25-14-12-21/h1,3-4,7-9,15,19H,2,5-6,10-14,16H2 |
Clé InChI |
QOORKPGMNDRRIR-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(=CC1)C(=CC(C[N+](=O)[O-])C2=CC=CC=C2)N3CCOCC3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


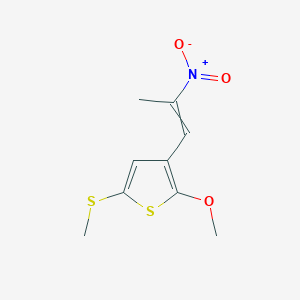
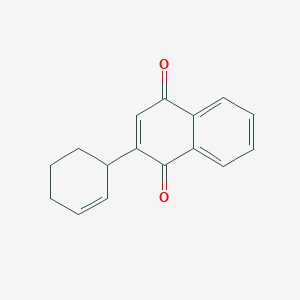
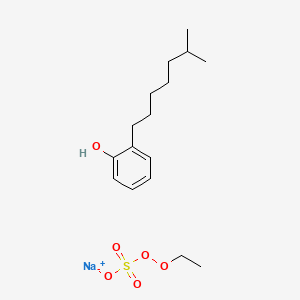
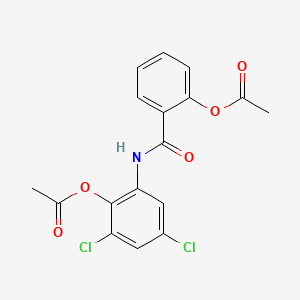
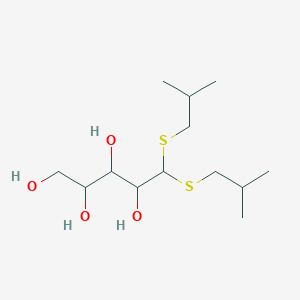
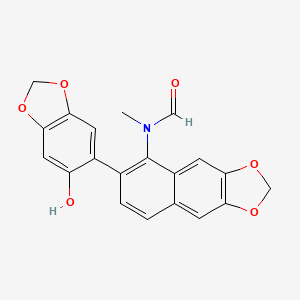

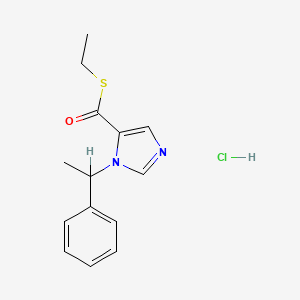

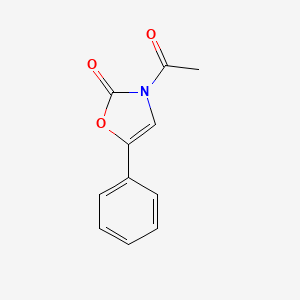

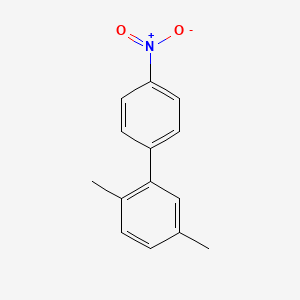
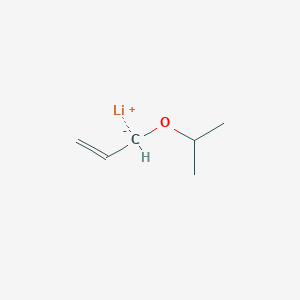
![1,1'-[1,4-Phenylenedi(ethene-2,1-diyl)]bis(2,5-dimethylbenzene)](/img/structure/B14472169.png)
